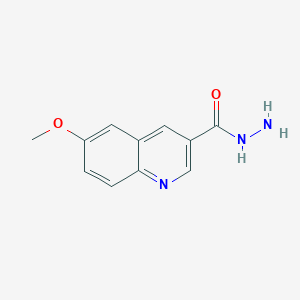
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide is a complex organic compound with the molecular formula C9H16NO5P and a molecular weight of 249.2008. This compound is known for its unique structure, which includes a dioxaphosphorinane ring and an aziridinyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves several steps. One common synthetic route includes the reaction of appropriate phosphorochloridate with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aziridinyl phosphates: These compounds contain the aziridinyl group and phosphate moiety, similar to the target compound, but may have different ester groups.
The uniqueness of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
27247-41-2 |
|---|---|
Formule moléculaire |
C9H16NO5P |
Poids moléculaire |
249.20 g/mol |
Nom IUPAC |
methyl 5-methyl-2-(2-methylaziridin-1-yl)-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C9H16NO5P/c1-7-4-10(7)16(12)14-5-9(2,6-15-16)8(11)13-3/h7H,4-6H2,1-3H3 |
Clé InChI |
DREMYNJFVPRNAF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P2(=O)OCC(CO2)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)






![9-methylbenzo[c]acridine](/img/structure/B13744398.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)




